molecular formula C11H17N3 B1303736 1-(Pyridin-2-ylmethyl)-1,4-diazepane CAS No. 247118-06-5

1-(Pyridin-2-ylmethyl)-1,4-diazepane

Cat. No.: B1303736
CAS No.: 247118-06-5
M. Wt: 191.27 g/mol
InChI Key: ZXINKXGHIZTUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a pyridin-2-ylmethyl group

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-ylmethyl)-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of pyridin-2-ylmethylamine with 1,4-dichlorobutane under basic conditions to form the diazepane ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated diazepane derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can engage in π-π stacking interactions and hydrogen bonding with biological targets, while the diazepane ring can provide conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(Pyridin-2-ylmethyl)-1,4-diazepane-2,5-dione: A derivative with additional carbonyl groups.

    2-(Pyridin-2-yl)-1H-benzimidazole: Contains a pyridin-2-yl group but with a benzimidazole core.

Uniqueness

This compound is unique due to its combination of a diazepane ring and a pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. The diazepane ring provides a flexible scaffold, while the pyridin-2-ylmethyl group offers potential for various interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINKXGHIZTUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378246
Record name 1-(pyridin-2-ylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247118-06-5
Record name 1-(pyridin-2-ylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.